molecular formula C16H25ClFN3O4S B3008715 N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride CAS No. 1329641-52-2

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride

Cat. No.: B3008715
CAS No.: 1329641-52-2
M. Wt: 409.9
InChI Key: KASDSCOCPSZGPZ-UHFFFAOYSA-N
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Description

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride is a synthetic organic compound that belongs to the class of sulfonyl-containing acetamides This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride typically involves multiple steps:

    Formation of the piperazine derivative: The starting material, 4-ethylpiperazine, is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonyl piperazine intermediate.

    Attachment of the ethyl linker: The sulfonyl piperazine intermediate is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the acetamide: The ethyl-linked sulfonyl piperazine is reacted with 4-fluorophenoxyacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

    Hydrochloride salt formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated as a potential drug candidate for various therapeutic indications.

    Pharmacology: Studies may focus on its interaction with biological targets and its pharmacokinetic properties.

    Chemical Biology: The compound can be used as a tool to study biological pathways and mechanisms.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride
  • N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride

Uniqueness

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide hydrochloride is unique due to the presence of the sulfonyl group and the specific substitution pattern on the piperazine ring. These structural features may confer distinct biological activity and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-2-(4-fluorophenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O4S.ClH/c1-2-19-8-10-20(11-9-19)25(22,23)12-7-18-16(21)13-24-15-5-3-14(17)4-6-15;/h3-6H,2,7-13H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASDSCOCPSZGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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